214852-39-8
CAS No.: 214852-39-8
Cat. No.: VC0557737
Molecular Formula: C28H27NO6
Molecular Weight: 473.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 214852-39-8 |
---|---|
Molecular Formula | C28H27NO6 |
Molecular Weight | 473.53 |
Standard InChI | 1S/C28H27NO6/c1-18(15-19-9-3-2-4-10-19)35-26(30)16-25(27(31)32)29-28(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25H,15-17H2,1H3,(H,29,33)(H,31,32)/t18?,25-/m1/s1 |
Standard InChI Key | IGRGLXHQUZGSMV-IXXGTQFESA-N |
Canonical SMILES | CC(CC1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structure
Basic Identification
Fmoc-D-Asp(2-phenylisopropyl ester)-OH is identified by the CAS registry number 214852-39-8. This compound is a derivative of D-aspartic acid with protective groups that facilitate peptide synthesis processes. The chemical is recognized in scientific literature under several synonyms, providing researchers multiple reference points when searching for this specific compound.
Nomenclature and Identifiers
The compound possesses several synonyms and identifiers that are used throughout scientific literature:
Identifier Type | Value |
---|---|
CAS Number | 214852-39-8 |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid |
Common Synonyms | Fmoc-D-Asp(Opis)-OH, Fmoc-D-Asp(OPp)-OH, Fmoc-D-Asp(2-phenylisopropyl ester)-OH |
Additional Registry Number | 855853-24-6 |
PubChem CID | 91886434 |
InChIKey | MEAHCBOPNIDLFH-XMMPIXPASA-N |
This compound is registered in multiple chemical databases, providing researchers with comprehensive access to its structural and physicochemical information .
Molecular Properties
The compound features specific molecular characteristics that determine its behavior in chemical reactions and biological systems:
Property | Value |
---|---|
Molecular Formula | C28H27NO6 |
Molecular Weight | 473.53 g/mol |
Physical Appearance | Not explicitly stated in available data |
Structural Features | Contains Fmoc group protecting the amino group and 2-phenylisopropyl ester protecting the carboxyl group |
The molecular structure consists of a D-aspartic acid backbone with protective groups strategically placed to prevent unwanted reactions during peptide synthesis processes .
Physicochemical Properties
Solubility Profile
Understanding the solubility characteristics of this compound is essential for laboratory applications and handling:
Solvent | Solubility |
---|---|
DMSO | Soluble |
Other Solvents | Limited information available in search results |
The compound's solubility in DMSO makes it suitable for various laboratory applications, particularly in peptide synthesis procedures where DMSO is commonly used as a reaction medium .
Storage Condition | Recommendation |
---|---|
General Storage | Store at -20°C |
Long-term Storage (-80°C) | Use within 6 months |
Short-term Storage (-20°C) | Use within 1 month |
Solubility Enhancement | Heat to 37°C and oscillate in ultrasonic bath |
To maintain optimal chemical properties, the compound should be stored in separate packages to avoid degradation caused by repeated freezing and thawing cycles .
Synthesis and Production
Synthetic Methodology
The compound is synthesized using standard Fmoc chemistry techniques, which are well-established in the field of peptide synthesis. The process involves strategic protection of functional groups to control reactivity and ensure desired structural outcomes.
The Fmoc group protects the amino group of the aspartic acid, while the 2-phenylisopropyl ester protects the carboxyl group. These protective groups are crucial for preventing premature reactions during peptide synthesis, allowing for controlled sequential amino acid addition.
Applications in Research and Development
Peptide Synthesis Applications
This compound plays a crucial role in peptide synthesis due to its protective groups that facilitate controlled reactions:
The compound is particularly valuable in the synthesis of peptides that require specific structural features, such as those involved in biological research or pharmaceutical applications. Its use enables researchers to create complex peptide structures with precise control over amino acid sequence and conformation.
Research Findings and Biological Activities
Enhanced Peptide Properties
Research involving Fmoc-D-Asp(2-phenylisopropyl ester)-OH has revealed significant advantages in peptide development:
Peptides synthesized using this compound often exhibit improved stability and biological activity compared to their unmodified counterparts. The strategic protection of functional groups allows for more precise control over the final peptide structure, potentially enhancing therapeutic efficacy of peptide-based drugs.
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